

Unraveling the Complexity of Arrhythmias: The Case of FR 58664

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FR 58664**

Cat. No.: **B1219914**

[Get Quote](#)

Initial investigations for the compound "**FR 58664**" in the context of arrhythmia research have not yielded specific information under this identifier. Extensive searches across scientific databases and chemical registries did not provide data on a compound with this designation. It is possible that "**FR 58664**" may be an internal, obsolete, or incorrectly transcribed identifier.

To fulfill the request for detailed Application Notes and Protocols for arrhythmia research, this document will focus on Amiodarone, a well-established and extensively studied antiarrhythmic agent. Amiodarone's complex pharmacology and multifaceted mechanism of action make it an excellent model for illustrating the experimental approaches used to investigate antiarrhythmic compounds. The following sections provide the requested detailed information, structured for researchers, scientists, and drug development professionals.

Application Notes: Amiodarone in Arrhythmia Research

Amiodarone is a potent antiarrhythmic drug used for a wide range of cardiac arrhythmias.^[1] It is a benzofuran derivative and is unique for its complex electrophysiological profile, exhibiting characteristics of all four Vaughan-Williams classes of antiarrhythmic drugs.^{[2][3]} Its primary action is as a Class III agent, blocking potassium channels to prolong the cardiac action potential duration.^{[1][4]}

Mechanism of Action

Amiodarone's antiarrhythmic effects stem from its ability to modulate multiple cardiac ion channels and receptors:

- Potassium Channel Blockade (Class III action): Amiodarone's hallmark is the blockade of the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[\[5\]](#)[\[6\]](#) This action prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial and ventricular tissues, a key mechanism for suppressing re-entrant arrhythmias.[\[4\]](#)[\[7\]](#)
- Sodium Channel Blockade (Class I action): It exhibits a use-dependent blockade of inactivated sodium channels, which is more pronounced at higher heart rates.[\[2\]](#)[\[8\]](#) This slows the upstroke of the action potential and conduction velocity.
- Non-competitive Adrenergic Blockade (Class II action): Amiodarone has anti-adrenergic effects, antagonizing alpha and beta receptors, which reduces heart rate and myocardial contractility.[\[9\]](#)[\[10\]](#)
- Calcium Channel Blockade (Class IV action): It weakly blocks L-type calcium channels, contributing to slowing of atrioventricular (AV) nodal conduction.[\[2\]](#)[\[4\]](#)

These combined actions result in a broad-spectrum antiarrhythmic effect, making amiodarone effective against both supraventricular and ventricular arrhythmias.[\[11\]](#)

Data Presentation: Quantitative Effects of Amiodarone on Cardiac Ion Channels

The following tables summarize the quantitative data on the inhibitory effects of amiodarone on various cardiac ion channels from in-vitro studies.

Target Ion Channel	Current	Species/Cell Line	IC50 Value (μM)	Reference
Potassium Channels				
hERG (KCNH2)	IKr	HEK293 Cells	0.8 ± 0.1	[12]
Rabbit Ventricular Myocytes				
KvLQT1/minK	IKs	Xenopus Oocytes	>300	[6]
Sodium Channels				
NaV1.5	Late INa	HEK293 Cells	3.0 ± 0.9	[12]
NaV1.5	Peak INa (tonic block)	HEK293 Cells	178.1 ± 17.2	[12]
Other				
H9c2 cells	Cell Viability	Rat	2.62 ± 0.43	[13][14]

Electrophysiological Parameter	Animal Model	Amiodarone Dose	Effect	Reference
Sinus Rhythm	Human	1200 mg/day (oral)	22% slowing	[15]
PR Interval	Human	1200 mg/day (oral)	22% prolongation	[15]
QTc Interval	Human	1200 mg/day (oral)	13.5% increase	[15]
Heart Rate	Human (Ischemic Heart Disease)	200 mg/day (oral)	Significant decrease	[16]
Premature Ventricular Complexes	Human (Ischemic Heart Disease)	200 mg/day (oral)	Significant reduction	[16]

Experimental Protocols

Protocol 1: In-Vitro Electrophysiology - Whole-Cell Patch Clamp

Objective: To determine the effect of amiodarone on specific cardiac ion currents (e.g., IKr, INa) in isolated cardiomyocytes or cell lines expressing the channel of interest.

Materials:

- Isolated cardiomyocytes or cultured cells (e.g., HEK293) expressing the target ion channel.
- Patch-clamp rig (amplifier, micromanipulator, microscope).
- Borosilicate glass capillaries for pipette fabrication.
- External and internal pipette solutions (composition depends on the specific current being measured).

- Amiodarone stock solution (e.g., in DMSO) and perfusion system.

Methodology:

- Prepare external and internal solutions and fabricate patch pipettes with a resistance of 2-5 MΩ.
- Plate cells in a recording chamber on the microscope stage and perfuse with external solution.
- Approach a single cell with the micropipette and establish a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Apply a voltage-clamp protocol specific to the ion current of interest to record baseline currents.
- Perfusion the chamber with the external solution containing the desired concentration of amiodarone (e.g., 1-10 µM).
- Allow for drug equilibration (typically 3-5 minutes).
- Record the ionic currents in the presence of amiodarone using the same voltage-clamp protocol.
- Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the effect.
- Analyze the data to determine the percentage of current inhibition and calculate the IC50 value if multiple concentrations are tested.

Protocol 2: Ex-Vivo Model - Langendorff-Perfused Isolated Heart

Objective: To assess the effects of amiodarone on global cardiac electrophysiology (ECG parameters, action potentials) in an intact heart model.

Materials:

- Langendorff perfusion system (perfusion reservoir, pump, oxygenator, heating system).
- Krebs-Henseleit perfusion buffer.
- Animal model (e.g., rabbit, guinea pig).
- ECG electrodes and monophasic action potential (MAP) catheters.
- Data acquisition system.
- Amiodarone.

Methodology:

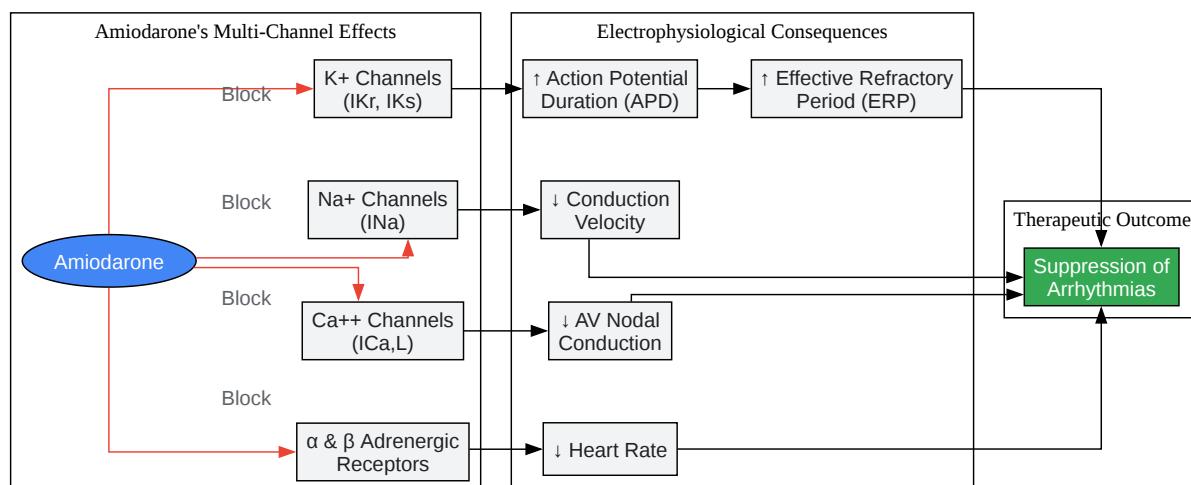
- Prepare the Krebs-Henseleit solution and oxygenate with 95% O₂ / 5% CO₂, maintaining pH at 7.4 and temperature at 37°C.
- Anesthetize the animal and perform a thoracotomy to excise the heart.
- Immediately cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion to clear the coronary arteries of blood.
- Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
- Position ECG electrodes and MAP catheters on the epicardial surface of the atria and ventricles.
- Record baseline parameters: heart rate, PR interval, QRS duration, QT interval, and action potential duration at 90% repolarization (APD90).[\[17\]](#)
- Introduce amiodarone into the perfusion buffer at the desired concentration (e.g., 1-10 µM).
[\[17\]](#)
- Allow for drug equilibration (e.g., 20-30 minutes).
- Record the electrophysiological parameters again in the presence of amiodarone.

- (Optional) Induce arrhythmias via programmed electrical stimulation to assess the antiarrhythmic efficacy of the compound.
- (Optional) Perform a washout with drug-free buffer to assess reversibility.[17]

Protocol 3: In-Vivo Arrhythmia Model

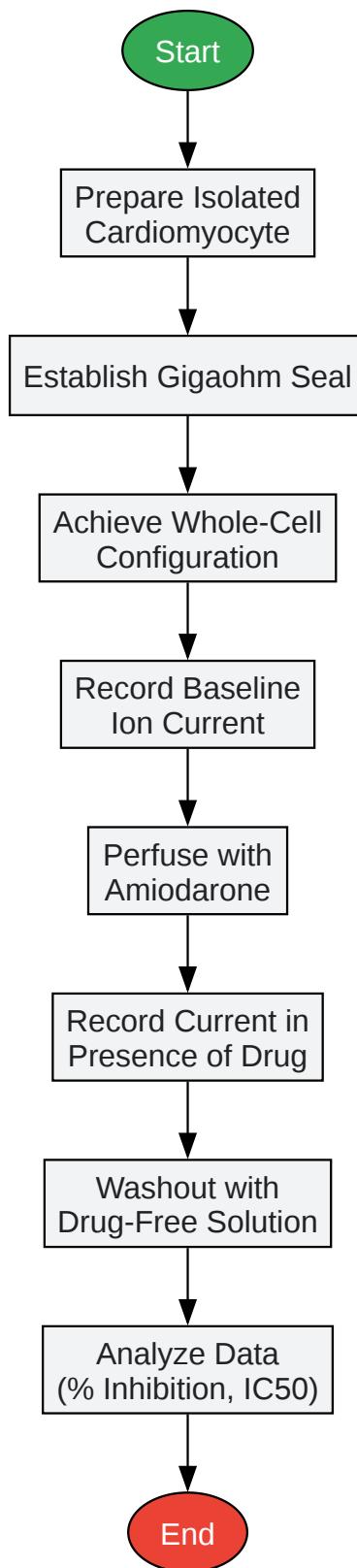
Objective: To evaluate the antiarrhythmic efficacy of amiodarone in a living animal model of arrhythmia.

Materials:

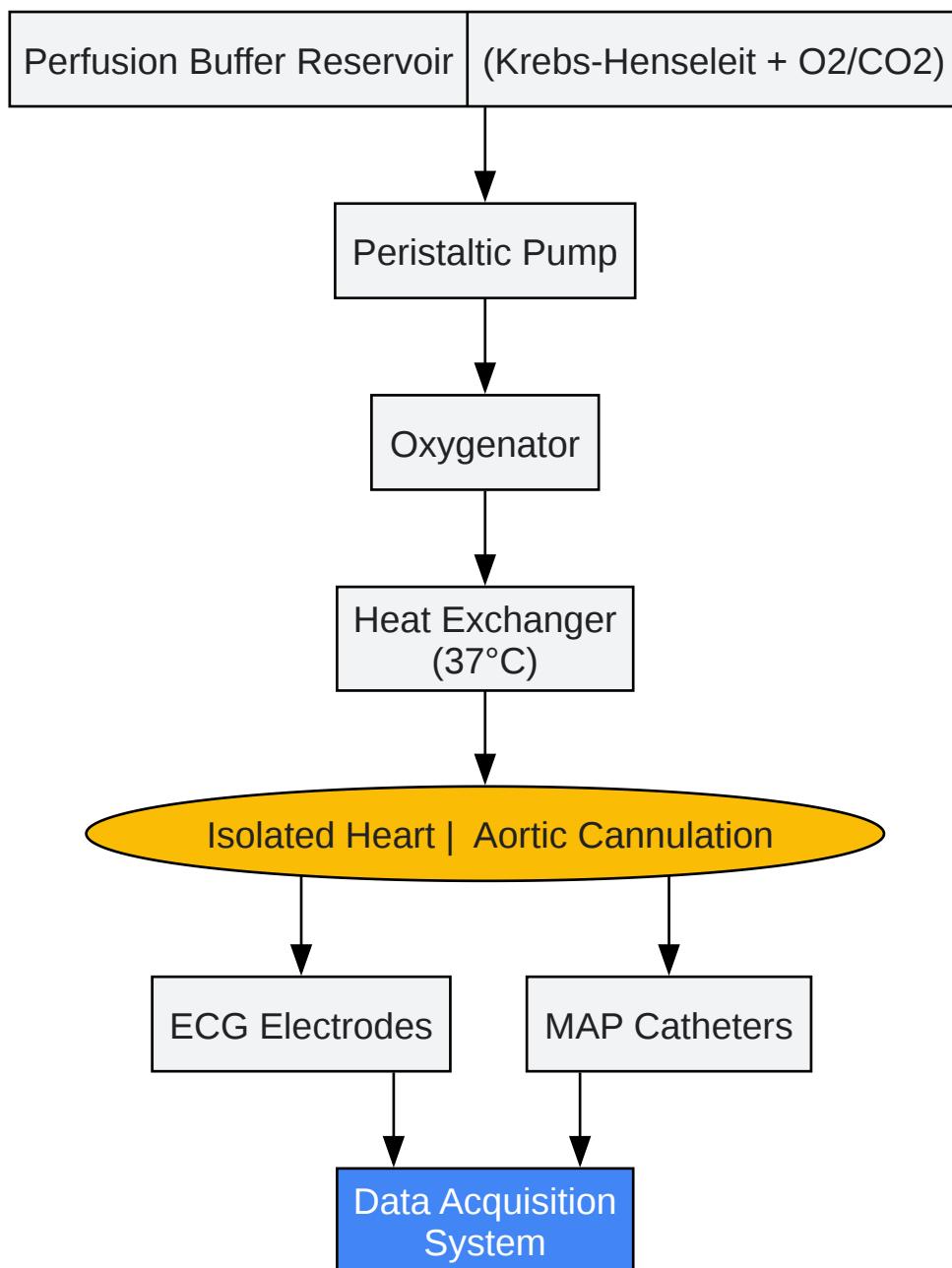

- Animal model (e.g., rat, dog).
- Anesthetics and surgical instruments.
- ECG recording system with implantable or surface electrodes.
- Arrhythmia induction method (e.g., coronary artery ligation for ischemia-reperfusion injury, programmed electrical stimulation, or pharmacological induction).
- Amiodarone formulation for intravenous or oral administration.

Methodology:

- Anesthetize the animal and monitor vital signs.
- Implant ECG electrodes for continuous monitoring.
- Induce arrhythmia using a validated model. For example, in a rat model of ischemia-reperfusion arrhythmia, ligate the left anterior descending coronary artery for a set period, followed by reperfusion.
- Administer amiodarone either prophylactically (before arrhythmia induction) or therapeutically (after arrhythmia onset). Dosing will vary by model and route of administration (e.g., IV bolus of 5 mg/kg).[10]


- Continuously record the ECG to monitor for the incidence, duration, and severity of arrhythmias.
- Compare the arrhythmia burden in the amiodarone-treated group to a vehicle-treated control group.
- Analyze ECG parameters such as heart rate, arrhythmia score, and mortality.

Visualizations


[Click to download full resolution via product page](#)

Caption: Amiodarone's multi-target signaling pathway in cardiomyocytes.

[Click to download full resolution via product page](#)

Caption: Workflow for in-vitro patch-clamp electrophysiology study.

[Click to download full resolution via product page](#)

Caption: Experimental setup for a Langendorff-perfused isolated heart.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Amiodarone: Guidelines for Use and Monitoring | AAFP [aafp.org]
- 4. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 5. Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short- and long-term effects of amiodarone on the two components of cardiac delayed rectifier K(+) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Block of cardiac sodium channels by amiodarone studied by using Vmax of action potential in single ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. Amiodarone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Amiodarone - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Amiodarone Advances the Apoptosis of Cardiomyocytes by Repressing Sigmar1 Expression and Blocking KCNH2-related Potassium Channels | Bentham Science [benthamscience.com]
- 15. [Electrocardiographic effects and antiarrhythmic action of 1200 mg of oral amiodarone per day] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of low doses of amiodarone on cardiac arrhythmias in patients with chronic ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Unraveling the Complexity of Arrhythmias: The Case of FR 58664]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219914#fr-58664-application-in-studying-arrhythmias]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com